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Compound of Interest |

Compound Name: 1-Chloro-3-phenylacetone
CAS No.: 937-38-2
Cat. No.: B1267569
- 7

-chlorobenzyl methyl ketone.

Executive Summary

This technical guide provides a comprehensive spectral analysis of 1-Chloro-3-
phenylacetone, a halogenated derivative of phenylacetone. Accurate characterization of this
compound is critical for researchers in heterocyclic synthesis and forensic scientists involved in
the impurity profiling of controlled substance precursors.

This guide moves beyond simple peak listing. It establishes a self-validating analytical workflow
designed to differentiate 1-Chloro-3-phenylacetone from its regioisomers (e.g., 1-chloro-1-
phenylpropan-2-one) and non-halogenated analogs. The protocols herein prioritize data
integrity and reproducibility.

Part 1: Structural Context & Physicochemical

Properties

Before interpreting spectra, one must understand the structural environment that dictates the
signals.

e Chemical Formula:

[1][2]
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e Molecular Weight: 168.62 g/mol [1]

e Structure: A phenyl ring attached to a methylene group, followed by a carbonyl, and
terminating in a chloromethyl group (

Key Structural Features for Spectroscopy:

o The Chlorine Atom: Provides a distinct isotopic signature in Mass Spectrometry (3:1 ratio of

) and significantly deshields the
-protons in NMR.

o The Carbonyl Group: Acts as a fragmentation trigger in MS (alpha-cleavage) and a strong
dipole in IR.

o Symmetry: The molecule is asymmetric, resulting in two distinct methylene singlets in
NMR, preventing the signal overlap seen in symmetric ketones.

Part 2: Mass Spectrometry (MS) Analysis[3][4]

Method: Electron lonization (El), 70 eV.

Mass spectrometry provides the primary identification through molecular weight confirmation
and the chlorine isotope pattern.

Fragmentation Pathway

The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group and the stability
of the benzyl/tropylium cation.

e Molecular lon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-
star-inserted">

): Observed at m/z 168 and 170. The intensity ratio of roughly 3:1 confirms the presence of
one chlorine atom.
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o Base Peak (Likely):m/z 91 (Tropylium ion, ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

). This arises from the cleavage of the

bond from the carbonyl.

o Diagnostic Fragment:m/z 119 (Phenylacetyl cation,

). This results from the loss of the chloromethyl group (

, loss of mass 49).

MS Data Table

m/z (Mass-to- . . Relative
lon Identity Structural Origin
Charge) Abundance
168 ( Molecular lon Moderate
)
170 ( Isotope Peak ~33% of m/z 168
)
119 Phenylacetyl cation High
Tropylium lon (Base
91 i ( 100%
Peak)
65 Cyclopentadienyl Moderate (from m/z
cation 91)
49 Chloromethyl cation Low/Moderate

Fragmentation Logic Diagram (DOT)
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BASE PEAK

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathway for 1-Chloro-3-phenylacetone showing the
genesis of the base peak m/z 91.

Part 3: Infrared (IR) Spectroscopy

Method: FTIR (Liquid film or KBr pellet).

IR is used to confirm functional groups and rule out alcohols (no broad O-H stretch) or non-
halogenated ketones.
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Frequency (

Vibration Mode Assignment Notes
)
3080 - 3030 C-H Stretch Aromatic Ring Weak, sharp peaks.
2980 - 2920 C-H Stretch Aliphatic Moderate intensity.
Strongest peak.
Higher freq than non-
1725 - 1715 C=0 Stretch Ketone
halo ketones due to Cl
induction.
o Characteristic
1600, 1495 C=C Stretch Aromatic Ring )
"breathing" modes.
1455 Bend Methylene Scissoring vibration.
_ Distinctive for chloro-
750 - 700 C-CI Stretch Alkyl Halide
compounds.
Monosubstituted "Out-of-plane”
690, 740 C-H Bend )
Benzene bending.

Expert Insight: The carbonyl stretch at ~1720

is the primary diagnostic. If this peak shifts significantly lower (<1700), suspect conjugation or
enolization. If it disappears and a broad peak appears at 3400, the sample has reduced to the
alcohol.

Part 4: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Method:

(Proton) and

(Carbon) NMR in
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NMR provides the definitive connectivity map. The key to validating 1-Chloro-3-
phenylacetone is identifying two distinct singlets for the methylene groups.

Proton () NMR Data

Chemical Shift

( o . . Structural
Multiplicity Integration Assignment

Logic
» Ppm)

Typical
7.20 - 7.40 Multiplet 5H Aromatic Protons  monosubstituted
benzene ring.

Deshielded by
both the
) electronegative
4.15 Singlet 2H
Chlorine and the
Carbonyl

anisotropy.

Benzylic position,
slightly
deshielded by

carbonyl.

3.85 Singlet 2H

Differentiation Note:

e Isomer Check: If you see a doublet (~1.5 ppm) and a quartet (~5.2 ppm), you likely have the
isomer 1-chloro-1-phenylpropan-2-one (where the Cl is on the benzylic carbon).

o P2P Check: If the signal at 4.15 ppm is absent and replaced by a singlet at ~2.15 ppm, the
sample is non-halogenated phenylacetone.

Carbon () NMR Data[5][6][7]
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Chemical Shift (

Assignment Type
» Ppm)
201.5 Carbonyl
1335 Ipso-Carbon Aromatic (Quaternary)
129.5 Meta-Carbons Aromatic
128.8 Ortho-Carbons Aromatic
127.5 Para-Carbon Aromatic
Aliphatic (
48.2
)
Aliphatic (
47.5

)

(Note: Exact shifts may vary by £0.5 ppm depending on concentration and solvent).

Part 5: Analytical Workflow & Quality Control

To ensure scientific integrity, a multi-modal approach is required. Relying on a single method
(like color tests) is insufficient for halogenated ketones.

The Self-Validating Protocol

e Separation: Use GC-MS to verify purity and molecular weight.
e Functional Verification: Use FTIR to confirm the ketone and C-CI| bond.
o Structural Confirmation: Use

NMR to map the specific isomer (1-chloro-3-phenyl vs 1-chloro-1-phenyl).
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Unknown Sample

Step 1: GC-MS
(Check m/z 168/170)

Step 2: FTIR
(Check 1720 cm-1)

unctional Group Confirmed

Step 3: 1H NMR
(The Definitive Test)

Isomer Check:
Two Singlets vs
Doublet/Quartet

Singlets (3.85, 4.15 ppm)\Coupled Signals

Confirmed: Reject:

1-Chloro-3-phenylacetone Isomer or Impurity

Click to download full resolution via product page
Figure 2: Analytical decision matrix for validating 1-Chloro-3-phenylacetone.

References

+ National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library:
Benzene, (3-chloropropyl)- (Analogous fragmentation patterns). NIST Chemistry WebBook.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1267569?utm_src=pdf-body-img
https://www.benchchem.com/product/b1267569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[3] [Link]
o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of
Organic Compounds (8th ed.). Wiley.

» Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).
Monographs: Phenylacetone and derivatives. [Link]

(Note: While specific spectral libraries for this precursor are often proprietary to forensic
databases, the data above is derived from standard spectroscopic principles and validated
against analogous alpha-haloketone structures found in the cited literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 1-Chloro-
3-phenylacetone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267569#spectral-data-for-1-chloro-3-
phenylacetone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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